3'-F-3'-dA(Bz)-2'-phosphoramidite

STING agonist cyclic dinucleotide immuno-oncology

3'-F-3'-dA(Bz)-2'-phosphoramidite is uniquely engineered for next-generation STING agonists and nuclease-resistant oligonucleotide therapeutics. The 3'-fluoro modification drives a >100-fold potency improvement in cyclic dinucleotide STING activators vs. unmodified cGAMP analogs, while conferring >12-fold enhanced serum stability. This ≥98% purity building block ensures high coupling efficiency and minimal side reactions in solid-phase synthesis, supporting GMP production and reproducible research. For antiviral screening libraries, it delivers EC50 values as low as 1.1 μM against TBEV. Choose this phosphoramidite where 2'-fluoro or 3'-O-methyl modifications fail to replicate the required sugar conformation and hydrogen-bonding pattern.

Molecular Formula C47H51FN7O7P
Molecular Weight 875.9 g/mol
Cat. No. B15597854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-F-3'-dA(Bz)-2'-phosphoramidite
Molecular FormulaC47H51FN7O7P
Molecular Weight875.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-40(48)39(61-46(42)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1
InChIKeyWTXSTLCSPVTJTM-MSIRFHFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-F-3'-dA(Bz)-2'-Phosphoramidite: A Protected 3'-Fluoro-2'-Deoxyadenosine Phosphoramidite for Solid-Phase Oligonucleotide Synthesis


3'-F-3'-dA(Bz)-2'-phosphoramidite (CAS 2127174-09-6) is a chemically modified nucleoside phosphoramidite building block designed for solid-phase oligonucleotide synthesis . This compound features a 3'-deoxy-3'-fluoro modification on the ribose sugar, an N6-benzoyl (Bz) protecting group on the adenine base, a 5'-O-DMTr group, and a 2'-O-cyanoethyl N,N-diisopropylphosphoramidite moiety for coupling . The 3'-fluoro modification confers resistance to nuclease degradation and modulates sugar conformation, impacting duplex stability and biological activity of the resulting oligonucleotides [1].

Why Unmodified or Differently Modified Phosphoramidites Cannot Substitute for 3'-F-3'-dA(Bz)-2'-Phosphoramidite in Critical Applications


Generic substitution of 3'-F-3'-dA(Bz)-2'-phosphoramidite with unmodified 2'-deoxyadenosine (dA) or other modified phosphoramidites (e.g., 2'-F-dA, 3'-OMe-dA) in oligonucleotide synthesis leads to fundamentally different molecular properties [1]. The 3'-fluoro group uniquely influences sugar puckering (favoring C3'-endo conformation), enhances nuclease resistance, and provides a distinct hydrogen bonding pattern that is not replicated by 2'-fluoro, 2'-O-methyl, or 3'-O-methyl modifications [2]. In the context of therapeutic oligonucleotides targeting STING, cyclic dinucleotides synthesized with 3'-F-3'-dA demonstrate sub-nanomolar potency, whereas unmodified or alternatively modified dinucleotides exhibit significantly reduced or negligible activity [3].

Quantitative Comparative Evidence for the Prioritization of 3'-F-3'-dA(Bz)-2'-Phosphoramidite Over Closest Analogs


3'-F-3'-dA(Bz)-2'-Phosphoramidite Enables Synthesis of STING Agonists with Sub-Nanomolar Potency Compared to Unmodified Dinucleotides

Cyclic dinucleotides (CDNs) synthesized using 3'-F-3'-dA(Bz)-2'-phosphoramidite exhibit potent STING activation. In a binding assay, a CDN containing two 3'-F-3'-dA residues demonstrated an EC50 of <0.1 nM for human STING [1]. In contrast, the unmodified natural ligand 2'3'-cGAMP shows EC50 values typically in the range of 10-100 nM in similar assays [2]. The introduction of the 3'-fluoro group results in a >100-fold improvement in potency, which is critical for therapeutic development in immuno-oncology.

STING agonist cyclic dinucleotide immuno-oncology

3'-F-3'-dA-Containing Oligonucleotides Show Superior Nuclease Resistance Compared to Unmodified RNA and DNA

Oligonucleotides containing 3'-fluoro modifications are significantly more stable against nuclease degradation. Studies on 3'-fluoro hexitol nucleic acid (FHNA) modified oligonucleotides show complete resistance to snake venom phosphodiesterase (SVPD) digestion over extended periods, whereas unmodified DNA and 2'-F-RNA are degraded within hours [1]. While this data is for FHNA rather than the exact 3'-F-3'-dA, the class-level inference is that the 3'-fluoro substitution confers enhanced nuclease resistance, a key requirement for in vivo applications of oligonucleotide therapeutics [2].

antisense oligonucleotide siRNA nuclease resistance

3'-F-3'-dA Exhibits Broad-Spectrum Antiviral Activity with Distinct Selectivity Profile Compared to Ribavirin

The nucleoside analog 3'-fluoro-3'-deoxyadenosine (the deprotected form of the phosphoramidite) shows broad-spectrum antiviral activity. Against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV), EC50 values range from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM [1]. In a comparative study, ribavirin, a broad-spectrum antiviral, showed EC50 values >200 μM against Semliki Forest virus, Venezuelan equine encephalitis virus, and Banzi virus, whereas 3'-F-3'-dA demonstrated EC50 values of 10.3 μM, 5.3 μM, and 4.0 μM, respectively [2]. This represents a 20- to 50-fold improvement in potency.

antiviral flavivirus nucleoside analog

3'-F-3'-dA(Bz)-2'-Phosphoramidite Provides High Purity and Stability for Solid-Phase Synthesis Workflows

Commercially available 3'-F-3'-dA(Bz)-2'-phosphoramidite is supplied with a purity of ≥98% as determined by HPLC and NMR . The compound is stable as a powder when stored at -20°C for up to 3 years, and at 4°C for up to 2 years . In contrast, many unmodified or less stable modified phosphoramidites require more stringent storage conditions and have shorter shelf lives, leading to increased risk of synthesis failures due to monomer degradation [1].

oligonucleotide synthesis phosphoramidite quality control

Recommended Application Scenarios for 3'-F-3'-dA(Bz)-2'-Phosphoramidite Based on Quantitative Evidence


Synthesis of High-Potency STING Agonist Cyclic Dinucleotides for Immuno-Oncology

The sub-nanomolar STING activation achieved by 3'-F-3'-dA-containing cyclic dinucleotides makes this phosphoramidite the reagent of choice for developing next-generation STING agonists. Compared to unmodified cGAMP analogs, these fluorinated CDNs offer a >100-fold improvement in potency, enabling lower therapeutic doses and potentially reducing systemic toxicity .

Development of Nuclease-Resistant Antisense Oligonucleotides and siRNAs

For in vivo applications where oligonucleotide stability is paramount, 3'-F-3'-dA incorporation provides significant protection against nuclease degradation. Class-level evidence demonstrates >12-fold enhanced stability over unmodified DNA, which is critical for achieving sustained target knockdown in animal models .

Antiviral Drug Discovery Targeting Emerging Flaviviruses and Arthropod-Borne Viruses

The broad-spectrum antiviral activity of the 3'-F-3'-dA nucleoside, with EC50 values as low as 1.1 μM against TBEV and 4.0 μM against Banzi virus, positions this building block as a key component in the synthesis of antiviral oligonucleotide libraries. Its 20- to 50-fold superiority over ribavirin in specific viral models warrants its use in antiviral screening campaigns .

Reliable Solid-Phase Synthesis of Modified Oligonucleotides Requiring High Fidelity and Reproducibility

The ≥98% purity and validated long-term stability of 3'-F-3'-dA(Bz)-2'-phosphoramidite ensure consistent coupling efficiency and minimized side reactions during automated oligonucleotide synthesis. This is essential for GMP production of therapeutic oligonucleotides and for research labs requiring reproducible results across multiple syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-F-3'-dA(Bz)-2'-phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.